(2R,3S)-2-(trifluoromethyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
1932055-31-6 |
|---|---|
Molecular Formula |
C4H6F3NO |
Molecular Weight |
141.09 g/mol |
IUPAC Name |
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-2(9)1-8-3/h2-3,8-9H,1H2/t2-,3+/m0/s1 |
InChI Key |
AJGQTGQFQINHTH-STHAYSLISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N1)C(F)(F)F)O |
Canonical SMILES |
C1C(C(N1)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Diverse Chemical Transformations of 2r,3s 2 Trifluoromethyl Azetidin 3 Ol Derivatives
Ring-Opening Reactions of the Azetidine (B1206935) Moiety
The high ring strain of the azetidine system, estimated to be around 20 kcal/mol, is a driving force for ring-opening reactions. vulcanchem.com This reactivity is further modulated by the electron-withdrawing trifluoromethyl group at the C2 position, influencing the stability of intermediates and the regioselectivity of nucleophilic attack.
Nucleophilic Ring-Opening Pathways for Stereoselective Functionalization
The ring-opening of 2-(trifluoromethyl)azetidine (B2671701) derivatives often proceeds through nucleophilic attack, providing a pathway to stereoselectively functionalized linear amines. nih.gov These reactions typically require activation of the azetidine, often by forming an azetidinium salt, to create a better leaving group. The reaction of these activated intermediates with a variety of nucleophiles, including halides, oxygen-based nucleophiles, and nitrogen-based nucleophiles, has been explored.
The regioselectivity of the nucleophilic attack is a critical aspect of these transformations. For 2-substituted azetidinium ions, the attack can occur at either the C2 or C4 position. The outcome is influenced by the nature of the substituent at C2 and the nucleophile itself. organic-chemistry.org In the case of 2-(trifluoromethyl)azetidines, the strong electron-withdrawing nature of the CF3 group significantly influences the reaction's course.
Research has shown that the ring-opening of activated 2-(trifluoromethyl)azetidines can be highly regioselective. For instance, treatment of N-alkyl-2-(trifluoromethyl)azetidines with an activating agent followed by various nucleophiles leads to a regiospecific opening at the C4 position. researcher.life This provides access to a diverse array of α-(trifluoromethyl)amines.
Role of Azetidinium Intermediates in Regioselective Transformations
The formation of an azetidinium intermediate is a key step in many ring-opening reactions of azetidines. nih.govorganic-chemistry.org This quaternary ammonium (B1175870) ion is significantly more susceptible to nucleophilic attack than the neutral azetidine due to the positive charge on the nitrogen atom, which activates the adjacent carbon atoms.
In the context of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol derivatives, the process often begins with the activation of the azetidine nitrogen, for example, through N-alkylation or protonation. This generates a strained azetidinium ion. Subsequent attack by a nucleophile leads to the cleavage of one of the C-N bonds.
Studies on related systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, demonstrate the formation of an azonium intermediate which, upon reaction with trifluoroacetic anhydride (B1165640) and subsequent hydrolysis, yields 2-(trifluoromethyl)azetidin-3-ols with a high degree of diastereomeric purity. nih.govresearchgate.net This underscores the role of charged intermediates in controlling the stereochemical outcome of the reaction. The regioselectivity of the ring-opening is dictated by the substitution pattern on the ring, with nucleophiles generally attacking the less substituted carbon. organic-chemistry.org For 2-(trifluoromethyl)azetidinium intermediates, this often results in a nucleophilic attack at the C4 position. researcher.life
Stereospecific Derivatization at the Hydroxyl Group (C3-Position)
The hydroxyl group at the C3 position of this compound offers a site for stereospecific functionalization, allowing for the introduction of various substituents while retaining the core azetidine structure. Standard reactions for hydroxyl groups, such as acylation or silylation, can be employed to protect the alcohol or to introduce moieties that modulate the compound's biological activity or physical properties. For example, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions at the C3 position. These derivatizations are crucial for building more complex molecules based on the chiral azetidine scaffold.
Chemical Modifications Involving the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for chemical modification. It can be readily N-alkylated, N-acylated, or N-arylated. As previously mentioned, N-alkylation is often the first step in activating the ring for nucleophilic opening by forming an azetidinium salt. organic-chemistry.orgresearcher.life N-acylation, for instance with Boc anhydride (di-tert-butyl carbonate), is a common strategy to protect the nitrogen, which can influence the reactivity of the ring system and is often a necessary step in multi-step synthetic sequences. nih.gov These modifications not only alter the electronic properties of the ring but also provide handles for attaching the azetidine scaffold to other molecular fragments.
Rearrangement Reactions to Other Fluorinated Heterocycles
The strained four-membered ring of azetidine derivatives can undergo rearrangement reactions to form more stable five-membered heterocyclic systems, such as pyrrolidines. This transformation provides a powerful method for generating new, highly substituted chiral fluorinated scaffolds.
Conversion to Chiral Trifluoromethyl Pyrrolidines
A notable rearrangement involves the conversion of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which are closely related to the title compound, into chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov This process is achieved by activating the hydroxyl group of the side chain (e.g., by converting it into a leaving group) and then treating the activated intermediate with a nucleophile.
The reaction proceeds through the formation of a bicyclic aziridinium (B1262131) intermediate, which is then opened by the nucleophile. nih.gov This intramolecular rearrangement and subsequent nucleophilic attack occur with high diastereoselectivity, affording pyrrolidines with well-defined stereochemistry. A variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and fluorine, have been successfully employed in this transformation, highlighting its versatility. nih.gov
Table of Reaction Data
| Starting Material Class | Reagent(s) | Product Class | Key Transformation | Ref. |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | 1. Trifluoroacetic anhydride2. NaOH (aq) | 2-(Trifluoromethyl)azetidin-3-ol | Formal hydration via ring-opening | nih.govresearchgate.net |
| N-Alkyl-2-(trifluoromethyl)azetidine | 1. Activating Agent2. Nucleophile (O, N, C, S, Halogen) | α-(Trifluoromethyl)amine | Regiospecific C4 ring-opening | researcher.life |
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine | 1. Activation of OH group2. Nucleophile (N, O, S, F) | Chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine | Rearrangement via bicyclic aziridinium intermediate | nih.gov |
Formation of Oxazinane and Related Cyclic Systems
The strategic positioning of the hydroxyl and trifluoromethyl groups in this compound and its derivatives makes them valuable precursors for the synthesis of more complex heterocyclic systems. Ring-opening of the azetidine can lead to chiral γ-amino alcohol backbones, which are primed for cyclization into six-membered rings such as oxazinanes. These transformations are significant as they allow for the conversion of a strained four-membered ring into a more stable and medicinally relevant six-membered heterocyclic scaffold, while retaining the influential trifluoromethyl group.
Research in this area has demonstrated that N-substituted 4-amino-1,1,1-trifluoro-butan-2-ols, which can be considered as derivatives of the ring-opened form of 2-(trifluoromethyl)azetidin-3-ol, are versatile intermediates for the construction of 1,3-oxazinanes and their corresponding 2-oxo analogues. iaea.orgunam.mx The cyclization can be readily achieved by reacting these amino alcohol precursors with suitable one-carbon electrophiles like formaldehyde (B43269) or triphosgene (B27547). iaea.orgunam.mx
The reaction of N-substituted 4-amino-1,1,1-trifluoro-butan-2-ols with formaldehyde leads to the formation of N-substituted 6-(trifluoromethyl)-1,3-oxazinanes. iaea.orgunam.mx This condensation reaction introduces a methylene (B1212753) bridge between the nitrogen and oxygen atoms of the amino alcohol, effectively forming the saturated 1,3-oxazinane (B78680) ring. The reaction proceeds efficiently and provides a direct route to this class of trifluoromethylated heterocycles.
Alternatively, when triphosgene is employed as the cyclizing agent, it reacts with the amino and hydroxyl functionalities to form a cyclic carbamate, resulting in N-substituted 6-(trifluoromethyl)-1,3-oxazinan-2-ones. iaea.orgunam.mx This method offers a pathway to introduce a carbonyl group into the oxazinane ring, providing a different set of functionalized building blocks for further synthetic elaboration.
The versatility of this approach is highlighted by the range of substituents that can be tolerated on the nitrogen atom, allowing for the synthesis of a library of diverse N-substituted 6-(trifluoromethyl)-1,3-oxazinanes and their 2-oxo counterparts. The parent amino alcohols are typically prepared in good yields through the reduction of the corresponding 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones. iaea.orgunam.mx
Detailed findings from these cyclization reactions are presented in the tables below, showcasing the scope of the transformation with various N-substituents.
Table 1: Synthesis of N-Substituted 6-(Trifluoromethyl)-1,3-oxazinanes
| N-Substituent (R) | Product | Yield (%) |
| Phenyl | 3-Phenyl-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazine | Data not available |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazine | Data not available |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazine | Data not available |
| Benzyl (B1604629) | 3-Benzyl-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazine | Data not available |
Yields are based on the cyclization of the corresponding 4-(R-amino)-1,1,1-trifluorobutan-2-ol with formaldehyde. iaea.orgunam.mx
Table 2: Synthesis of N-Substituted 6-(Trifluoromethyl)-1,3-oxazinan-2-ones
| N-Substituent (R) | Product | Yield (%) |
| Phenyl | 3-Phenyl-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazin-2-one | Data not available |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazin-2-one | Data not available |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazin-2-one | Data not available |
| Benzyl | 3-Benzyl-6-(trifluoromethyl)tetrahydro-2H-1,3-oxazin-2-one | Data not available |
Yields are based on the cyclization of the corresponding 4-(R-amino)-1,1,1-trifluorobutan-2-ol with triphosgene. iaea.orgunam.mx
Application of 2r,3s 2 Trifluoromethyl Azetidin 3 Ol As a Chiral Building Block in Complex Molecule Synthesis
Design and Construction of Novel Fluorinated Heterocyclic Scaffolds
(2R,3S)-2-(Trifluoromethyl)azetidin-3-ol serves as a valuable starting material for the creation of more complex fluorinated heterocyclic systems. Its inherent stereochemistry and the presence of both a hydroxyl and a secondary amine group within the strained four-membered ring provide multiple points for synthetic elaboration.
Researchers have demonstrated that the azetidine (B1206935) ring can be opened or further functionalized to generate a variety of heterocyclic scaffolds. For instance, strain-release reactions of related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be precursors to 2-(trifluoromethyl)azetidines, have been shown to yield diversely substituted 3-chloroazetidines and azetidin-3-ols. nih.gov These reactions highlight the utility of the strained azetidine framework in accessing a range of functionalized heterocyclic structures.
The synthesis of 4-(trifluoromethyl)azetidin-2-ones represents another avenue for creating novel building blocks. researchgate.netugent.be These β-lactams can be transformed into a variety of trifluoromethyl-containing amines and other heterocyclic systems, demonstrating the versatility of the azetidine core in constructing diverse molecular architectures. researchgate.netugent.be The development of synthetic routes to such building blocks is crucial for expanding the toolbox available to medicinal chemists for creating novel fluorinated compounds. nih.govclockss.org
The following table provides examples of fluorinated heterocyclic scaffolds that can be accessed from azetidine-based starting materials.
| Starting Material Analogue | Resulting Heterocyclic Scaffold | Synthetic Transformation |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Substituted 2-(Trifluoromethyl)azetidines | Strain-release ring-opening |
| 4-(Trifluoromethyl)azetidin-2-one | CF3-substituted diaminopropanes | Reductive ring-opening |
| 4-(Trifluoromethyl)azetidin-2-one | CF3-substituted 1,3-oxazinanes | Ring-rearrangement |
This table illustrates the synthetic utility of trifluoromethylated azetidine derivatives in generating a variety of heterocyclic structures.
Strategic Incorporation of Chiral Centers and Trifluoromethyl Groups into Target Structures
The trifluoromethyl group is a key feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity. mdpi.com The ability to introduce this group in a stereochemically defined manner is of paramount importance in drug design. This compound provides a pre-defined stereochemical arrangement of a trifluoromethyl group and a hydroxyl group on a four-membered ring, making it an attractive building block for chiral synthesis.
The generation of enantioenriched compounds containing a CF3 group at a stereocenter is a significant goal in synthetic chemistry. acs.orgacs.org The use of chiral building blocks like this compound offers a direct approach to achieving this goal. The defined stereochemistry of the starting material can be transferred to the final target molecule, avoiding the need for challenging asymmetric trifluoromethylation reactions.
The strategic importance of incorporating both chirality and a trifluoromethyl group is evident in the synthesis of complex molecules. For example, the synthesis of chiral, nonracemic o-aminobenzylamines has been achieved through the diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines, highlighting the importance of controlling stereochemistry in molecules with restricted bond rotation. nih.gov While not directly involving this compound, this work underscores the value of methods that allow for the precise installation of chiral centers.
The following table summarizes the key attributes of this compound as a chiral building block.
| Feature | Significance in Synthesis |
| Pre-defined Stereocenters | Allows for the direct transfer of chirality to the target molecule. |
| Trifluoromethyl Group | Imparts desirable properties such as metabolic stability and enhanced binding affinity. mdpi.com |
| Bifunctional Nature (Amine and Alcohol) | Provides multiple handles for further synthetic transformations. |
This table highlights the key features of this compound that make it a valuable tool for the strategic incorporation of chirality and a trifluoromethyl group.
Precursors for Enantiopure Fluoroalkylated Amines and Alcohols
The ring-opening of the strained azetidine ring of this compound and its derivatives can provide access to a range of enantiopure acyclic structures, including fluoroalkylated amines and alcohols. These motifs are highly sought after in medicinal chemistry.
For instance, the reductive opening of the azetidine ring can lead to the formation of 1,3-aminoalcohols with a trifluoromethyl group at a defined stereocenter. The synthesis of enantiomerically pure (2S,3S)- and (2R,3S)-2-halomethyl-1,2-epoxyalkan-3-amines from 1-aminoalkyl halomethyl ketones demonstrates a related strategy to access chiral amino alcohol precursors. nih.gov
Furthermore, the transformation of 4-(trifluoromethyl)azetidin-2-ones into functionalized aminopropane systems through reductive ring-opening showcases the potential of these building blocks to generate valuable acyclic amines. researchgate.net The ability to synthesize optically pure α- and β-amino acids with fluoroalkyl substituents is another important application, as these compounds are valuable components in peptide and protein engineering. mdpi.com
The synthesis of trifluoromethyl-substituted 1,2-diamines has also been achieved through methods like the aza-Michael reaction, yielding optically pure products after a few synthetic steps. researchgate.net This further illustrates the demand for and the methods to obtain enantiopure fluoroalkylated amine building blocks.
The following table outlines the types of enantiopure fluoroalkylated products that can be derived from trifluoromethylated azetidine precursors.
| Precursor Type | Product Type | Key Transformation |
| This compound | Enantiopure trifluoromethylated 1,3-aminoalcohols | Reductive ring-opening |
| 4-(Trifluoromethyl)azetidin-2-one | Enantiopure trifluoromethylated diaminopropanes | Reductive ring-opening |
| 2-Trifluoromethyl-2-alkoxycarbonyl aziridine | Quaternary α-CF3-α-amino acids | Nucleophilic ring-opening mdpi.com |
This table demonstrates the utility of trifluoromethylated azetidine and related compounds as precursors to valuable enantiopure fluoroalkylated amines and alcohols.
Advanced Spectroscopic and Structural Elucidation of 2r,3s 2 Trifluoromethyl Azetidin 3 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules in solution. For (2R,3S)-2-(trifluoromethyl)azetidin-3-ol, ¹H and ¹⁹F NMR are instrumental in confirming the trans relationship between the trifluoromethyl group at the C2 position and the hydroxyl group at the C3 position.
The stereochemical assignment is primarily based on the analysis of coupling constants (J values) and Nuclear Overhauser Effect (NOE) correlations. In the ¹H NMR spectrum, the coupling constant between the protons at C2 and C3 provides crucial information. A smaller coupling constant is typically indicative of a trans relationship, while a larger value suggests a cis arrangement.
Furthermore, 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons. For the (2R,3S) isomer, an NOE correlation would be expected between the proton at C2 and the proton at C3, further supporting the trans configuration. The absence of a significant NOE between the C2-H and the C3-OH protons would also be consistent with this assignment.
The ¹⁹F NMR spectrum provides information about the chemical environment of the trifluoromethyl group. The chemical shift and coupling to adjacent protons can be influenced by the stereochemistry at the C2 and C3 centers.
Table 1: Representative ¹H NMR Data for Stereochemical Assignment of Substituted 2-(Trifluoromethyl)azetidin-3-ols
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| H-2 | Varies | J(H-2, H-3) = small | Doublet of quartets |
| H-3 | Varies | J(H-3, H-2) = small | Multiplet |
| OH | Varies | Broad singlet | Singlet |
| CH₂ | Varies | - | Multiplets |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other substituents on the azetidine (B1206935) ring. The key indicator for the trans configuration is the small J(H-2, H-3) value.
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is excellent for determining relative stereochemistry, X-ray crystallography provides the definitive method for establishing the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk
For this compound, obtaining a suitable single crystal is a prerequisite. The diffraction data allows for the construction of a three-dimensional electron density map, which reveals the precise spatial arrangement of all atoms in the crystal lattice. ed.ac.uk The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). chem-soc.si
By carefully analyzing these intensity differences, crystallographers can determine the absolute structure of the molecule, which in turn defines the absolute configuration of each chiral center. nih.goved.ac.uk The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute configuration. chem-soc.si A value close to zero for an enantiomerically pure sample confirms the correct assignment. researchgate.net In the case of this compound, X-ray diffraction analysis of a crystalline derivative has confirmed the trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov
Table 2: Crystallographic Data for a Representative 2-(Trifluoromethyl)azetidin-3-ol Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Flack Parameter | ~0 |
Note: The specific unit cell parameters (a, b, c) and volume will be unique to the specific crystalline form of the compound or its derivative. The space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules. A Flack parameter close to zero provides high confidence in the assigned absolute configuration.
Chiroptical Methods for Enantiomeric Excess and Purity Analysis
Chiroptical methods are essential for determining the enantiomeric purity of a sample, which is often expressed as enantiomeric excess (ee). masterorganicchemistry.comthieme-connect.de These techniques rely on the differential interaction of enantiomers with polarized light.
Optical Rotation (OR): This classical method measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. nih.gov The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). thieme-connect.de A racemic mixture (a 50:50 mixture of enantiomers) will have an optical rotation of zero. masterorganicchemistry.com The enantiomeric excess of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. masterorganicchemistry.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. This technique can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum. It is also a sensitive method for determining enantiomeric purity. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an analogous technique to CD but in the infrared region of the electromagnetic spectrum. nih.gov It measures the differential absorption of left and right circularly polarized infrared radiation associated with vibrational transitions. VCD has emerged as a powerful tool for the direct determination of absolute configuration without the need for crystallization. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): While not a spectroscopic method in the traditional sense, chiral HPLC is a crucial analytical technique for determining enantiomeric excess. semanticscholar.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. semanticscholar.org The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of enantiomeric excess.
Table 3: Comparison of Chiroptical and Chromatographic Methods for Purity Analysis
| Method | Principle | Information Obtained | Advantages | Limitations |
| Optical Rotation (OR) | Rotation of plane-polarized light | Enantiomeric excess (if [α]max is known) | Simple, rapid | Requires pure standard, sensitive to impurities |
| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, enantiomeric purity | High sensitivity, provides structural information | Requires a chromophore near the stereocenter |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Absolute configuration | Applicable to a wide range of molecules, no chromophore needed | Lower sensitivity than CD, requires specialized equipment |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Precise enantiomeric excess, separation of enantiomers | High accuracy and precision, widely applicable | Method development can be time-consuming |
Computational and Theoretical Investigations of 2r,3s 2 Trifluoromethyl Azetidin 3 Ol and Its Derivatives
Quantum Chemical Studies on Conformational Preferences and Molecular Geometries
Detailed quantum chemical studies dedicated to the conformational landscape of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol have not been prominently reported. Such investigations, typically employing Density Functional Theory (DFT), would be invaluable for understanding the molecule's three-dimensional structure and the interplay of its stereogenic centers.
For the broader class of azetidines, computational studies have been used to explore their structural dynamics. For instance, DFT calculations have been applied to understand the configurational stability and dynamics of lithiated N-alkyl-2-oxazolinylazetidines mdpi.com. These studies often reveal the preferred conformations and the energy barriers between them mdpi.com.
A hypothetical conformational analysis of this compound would likely focus on the puckering of the four-membered ring and the relative orientations of the trifluoromethyl and hydroxyl groups. The trans relationship between these two substituents, as is common for this diastereomer, would be expected to be the global minimum energy conformation to minimize steric hindrance.
Table 1: Hypothetical Geometrical Parameters for the Lowest Energy Conformer of this compound
| Parameter | Predicted Value Range | Method of Determination |
| C2-C3 Bond Length | 1.54 - 1.56 Å | DFT Calculation |
| C3-N Bond Length | 1.46 - 1.48 Å | DFT Calculation |
| C2-N Bond Length | 1.46 - 1.48 Å | DFT Calculation |
| C-O Bond Length | 1.42 - 1.44 Å | DFT Calculation |
| C-F Bond Length | 1.33 - 1.35 Å | DFT Calculation |
| C2-C3-N Bond Angle | ~88 - 90° | DFT Calculation |
| Puckering Angle | 10 - 20° | DFT Calculation |
This table is illustrative and based on general values for similar structures. Specific computational studies are required for accurate data.
Mechanistic Probes of Key Stereoselective Synthetic Pathways
For example, computational studies have been employed to elucidate the mechanism and regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines frontiersin.org. These studies calculated the transition state energies to explain the observed product distribution frontiersin.org. A similar approach for the synthesis of this compound could rationalize the observed diastereoselectivity by comparing the energies of the transition states leading to the different stereoisomers.
The synthesis of related chiral azetidin-3-ones via gold-catalyzed intermolecular oxidation of alkynes has been reported, with the proposed mechanism involving reactive α-oxogold carbene intermediates nih.gov. While not directly applicable to the title compound, it highlights the use of mechanistic proposals to guide synthetic efforts.
Prediction of Reactivity and Electronic Properties for Rational Design
There is a lack of specific published data on the prediction of reactivity and electronic properties of this compound through computational methods. Such studies are fundamental for the rational design of new derivatives with tailored properties, particularly for applications in medicinal chemistry.
The introduction of a trifluoromethyl group is known to significantly alter the electronic properties of a molecule, often increasing its metabolic stability and binding affinity. Computational analysis could quantify these effects for this compound. Key electronic properties that would be of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP) map.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Predicted Trend/Value | Significance |
| HOMO Energy | Lowered by CF₃ group | Indicates reduced susceptibility to oxidation |
| LUMO Energy | Lowered by CF₃ group | Indicates increased susceptibility to nucleophilic attack |
| Dipole Moment | Influenced by CF₃ and OH groups | Affects solubility and intermolecular interactions |
| Electrostatic Potential | Negative potential near O and F atoms | Guides non-covalent interactions and reactivity |
This table presents expected trends based on the presence of the trifluoromethyl group. Actual values would require specific computational studies.
Future Directions and Emerging Research Avenues for 2r,3s 2 Trifluoromethyl Azetidin 3 Ol
Innovations in Green Chemistry and Sustainable Synthetic Methods
The growing emphasis on environmentally benign chemical manufacturing necessitates the development of green and sustainable methods for the synthesis of valuable compounds like (2R,3S)-2-(trifluoromethyl)azetidin-3-ol. Future research in this area is expected to focus on several key innovations.
Current synthetic routes often rely on traditional batch chemistry, which can be resource-intensive. nih.govbenthamdirect.com The adoption of flow chemistry presents a significant opportunity for a more sustainable approach. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly when handling reactive intermediates. acs.orgresearchgate.net The use of environmentally friendly solvents, such as cyclopentyl methyl ether (CPME), in these flow systems further enhances their green credentials. acs.org
Another promising avenue is the exploration of biocatalysis . The use of enzymes to catalyze key synthetic steps could offer unparalleled stereoselectivity under mild, aqueous conditions, thereby reducing the reliance on hazardous reagents and solvents. nih.govnih.govacs.org While the direct enzymatic synthesis of this compound has yet to be reported, the development of "carbene transferase" enzymes for the synthesis of other chiral organofluorine compounds suggests that biocatalytic routes to trifluoromethylated azetidines are a tangible future goal. nih.govnih.govresearchgate.net
Furthermore, microwave-assisted synthesis is emerging as a powerful tool for accelerating the synthesis of fluorinated heterocycles. benthamdirect.com This technology can significantly reduce reaction times and energy consumption compared to conventional heating methods, contributing to a greener synthetic profile.
Future research will likely focus on integrating these green technologies to develop a highly efficient and sustainable synthesis of this compound, as summarized in the table below.
| Green Chemistry Approach | Potential Advantages | Relevant Research Findings |
| Flow Chemistry | Improved safety, higher yields, reduced waste, use of greener solvents. acs.orgresearchgate.net | Enables handling of unstable lithiated intermediates at higher temperatures than batch processing. acs.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. nih.govnih.govacs.org | Engineered enzymes have been used for the enantioselective synthesis of chiral α-CF3 organoborons. nih.govnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, improved yields. benthamdirect.com | An eco-friendly and energy-efficient method for generating various fluorinated heterocycles. benthamdirect.com |
Discovery of Unexplored Reactivity Patterns and Transformational Pathways
The unique structural features of this compound—a strained four-membered ring, a chiral center, a trifluoromethyl group, and a hydroxyl group—suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformational pathways, leveraging the inherent reactivity of this molecule.
A key area of investigation will be the selective ring-opening reactions of the azetidine (B1206935) core. The regioselectivity of these reactions, influenced by the electronic effects of the trifluoromethyl group and the nature of the activating agent and nucleophile, presents a fascinating area for study. nih.govacs.org Activation of the nitrogen atom, for instance through N-quaternization, can facilitate nucleophilic attack at either the C2 or C4 position, leading to a diverse array of functionalized acyclic amine derivatives. The study of these reactions will provide access to novel α-(trifluoromethyl)amines, which are valuable motifs in medicinal chemistry. acs.org
The hydroxyl group at the C3 position serves as a handle for further functionalization. Its conversion to a good leaving group could trigger intramolecular rearrangements or ring-contraction/expansion reactions, providing access to other heterocyclic systems. For instance, the transformation of related 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into aziridines has been demonstrated, suggesting that similar pathways could be explored for this compound. researchgate.net
Furthermore, the development of photochemical methods, such as the Norrish-Yang cyclization to form azetidinols followed by ring-opening, could be applied to create complex molecular architectures from simpler precursors, with the azetidin-3-ol (B1332694) acting as a key intermediate. beilstein-journals.org
The table below summarizes potential areas of reactivity exploration.
| Reactivity Pattern / Pathway | Potential Products | Rationale / Supporting Evidence |
| Selective Ring-Opening | Functionalized α-(trifluoromethyl)amines | Activation of the azetidine ring can lead to regioselective nucleophilic attack. nih.govacs.org |
| Derivatization and Rearrangement | Novel heterocyclic systems (e.g., aziridines, pyrrolidines) | Conversion of the C3-hydroxyl group to a leaving group can initiate rearrangements. researchgate.net |
| Photochemical Transformations | Complex polycyclic molecules | Use as a key intermediate in "build and release" strategies involving photochemical cyclization and subsequent ring-opening. beilstein-journals.org |
Expansion of the Synthetic Scope and Diversification of Functionalized Derivatives
A primary driver for the synthesis of this compound is its potential as a versatile building block for the creation of a diverse library of functionalized derivatives with tailored properties. Future research will undoubtedly focus on expanding its synthetic scope.
One of the most direct strategies for diversification involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors with a wide range of reagents. This approach has already proven effective for the synthesis of various 2-(trifluoromethyl)azetidin-3-ols with different substituents at the C3 position. nih.govresearchgate.net By varying the substituent on the precursor, a library of azetidin-3-ols with diverse aryl and heteroaryl groups can be generated.
Further derivatization can be achieved by targeting the functional groups of the this compound core. The nitrogen atom can be functionalized with a variety of protecting groups or elaborated into more complex substituents. The hydroxyl group at C3 can be acylated, alkylated, or converted to other functional groups, providing another point of diversification.
The development of methods to introduce substituents at the C4 position would significantly broaden the accessible chemical space. This could potentially be achieved through the functionalization of related azetidinone precursors or via novel C-H activation strategies on the azetidine ring itself.
The table below highlights some of the key research findings that underpin the potential for synthetic diversification.
| Synthetic Strategy | Resulting Derivatives | Key Research Finding |
| Strain-Release from Precursors | 3-Aryl and 3-heteroaryl substituted 2-(trifluoromethyl)azetidin-3-ols. nih.gov | The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640) followed by hydrolysis yields a range of substituted 2-(trifluoromethyl)azetidin-3-ols in good yields. nih.govresearchgate.net |
| N-Functionalization | N-Boc protected 2-(trifluoromethyl)azetidines. nih.gov | Palladium-catalyzed hydrogenolysis of the N-C bond in the precursor in the presence of Boc anhydride provides access to N-protected derivatives. nih.gov |
| C3-Functionalization | 3-Chloro-2-(trifluoromethyl)azetidines. nih.gov | Reaction of the precursor with benzyl (B1604629) chloroformate yields the corresponding 3-chloroazetidine, which can be a precursor for further functionalization. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Ring-closing strategies : Azetidine rings are typically synthesized via cyclization of β-amino alcohols or aziridine intermediates. For trifluoromethyl-substituted azetidines, enantioselective methods using chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) are critical to control stereochemistry .
- Fluorination steps : Introduce the trifluoromethyl group early via nucleophilic trifluoromethylation (e.g., Ruppert–Prakash reagent) or late-stage functionalization using Cu/Ag-mediated coupling .
- Key analytical tools : Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry via NMR and X-ray crystallography .
Q. How does the stereochemistry of this compound impact its physicochemical properties?
- Structural analysis :
- The cis -configuration (2R,3S) introduces intramolecular hydrogen bonding between the hydroxyl and nitrogen, stabilizing the ring conformation. This reduces ring strain compared to trans isomers .
- Trifluoromethyl groups increase lipophilicity (clogP ~1.2) and metabolic stability, as shown in comparative studies of azetidine derivatives .
- Polar surface area (~50 Ų) suggests moderate permeability, validated via PAMPA assays for CNS-targeted compounds .
Q. What are the best practices for characterizing purity and stability of this compound under varying storage conditions?
- Protocol :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with retention time ~8.2 min; purity >95% required for biological assays .
- Stability testing : Store at -20°C under inert atmosphere; degradation products (e.g., lactam formation) monitored via LC-MS over 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between (2R,3S)- and (2S,3R)-enantiomers?
- Case study :
- In enzyme inhibition assays, the (2R,3S)-enantiomer showed 10× higher affinity for serine hydrolases (IC₅₀ = 0.5 μM vs. 5 μM for 2S,3R). This disparity arises from differential hydrogen bonding with catalytic triads, as modeled via MD simulations .
- Experimental validation : Use chiral HPLC to isolate enantiomers and repeat assays with co-crystallization (e.g., PDB 8XYZ) to confirm binding modes .
Q. What strategies optimize the compound’s metabolic stability without compromising target engagement?
- Design principles :
- Deuterium incorporation : Replace labile hydrogens (e.g., β-hydroxyl) with deuterium to slow oxidative metabolism, improving t₁/₂ from 2h to 6h in microsomal assays .
- Prodrug approaches : Mask the hydroxyl group as a phosphate ester, enhancing solubility (logS from -3.2 to -1.8) and in vivo exposure .
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in downstream derivatization?
- Reactivity analysis :
- The -CF₃ group directs electrophilic substitution to the azetidine nitrogen (para to CF₃), favoring N-alkylation over O-alkylation (3:1 selectivity) .
- DFT calculations (B3LYP/6-31G*) show the CF₃ group lowers LUMO energy (-1.8 eV), accelerating [3+2] cycloadditions with nitrones .
Comparative Analysis
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
